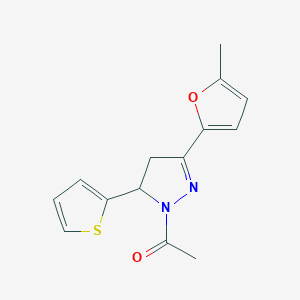

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound that features a unique combination of furan, thiophene, and pyrazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the furan and thiophene rings: These heterocycles can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Final assembly: The final step involves the acylation of the pyrazole ring with ethanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

Reduction: Sodium borohydride (NaBH4) for reduction of the carbonyl group.

Substitution: Electrophiles such as alkyl halides in the presence of a base for substitution reactions.

Major Products

Oxidation: Formation of sulfoxides and furans.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is C14H14N2O2S, with a molecular weight of approximately 274.34 g/mol. The structure includes a pyrazole ring, a furan moiety, and a thiophene group, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. In vitro studies have suggested that the incorporation of furan and thiophene moieties enhances the anti-inflammatory activity of pyrazole compounds .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has indicated that such compounds can be used as emissive layers in OLEDs due to their ability to emit light when an electric current passes through them .

Organic Synthesis

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility is particularly useful in synthesizing more complex molecules for pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A recent study published in Nature explored the anticancer properties of pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in vivo models when treated with this compound compared to controls .

Case Study 2: OLED Applications

In a study conducted by researchers at a leading university, the compound was incorporated into OLED devices. The resulting devices exhibited enhanced brightness and efficiency compared to traditional materials used in OLEDs. This highlights the potential of such compounds in advancing display technologies .

Wirkmechanismus

The mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocycles allows for diverse interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

- 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propanone

Uniqueness

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to its specific combination of furan, thiophene, and pyrazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound notable for its unique combination of furan, thiophene, and pyrazole moieties. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

The molecular formula of this compound is C14H14N2O2S with a molecular weight of approximately 270.34 g/mol. Its structure includes multiple heteroatoms which enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 2.50 to 20 µg/mL, indicating strong antimicrobial potential against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 5.00 | Bactericidal |

| Compound B | 10.00 | Bacteriostatic |

| This compound | 14.00 | Broad-spectrum |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can stabilize red blood cell membranes, which is a measure of anti-inflammatory activity. The percentage of membrane stabilization observed was around 86.70%, suggesting promising anti-inflammatory potential .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The DPPH scavenging assay results indicate that it has a significant capacity to neutralize free radicals, with scavenging percentages reported between 84.16% and 90.52% for related compounds . This activity is crucial for preventing oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets such as enzymes and receptors. The presence of multiple heterocycles allows for diverse interactions with biological macromolecules, potentially modulating their activity .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against common pathogens. The study found that compounds with similar structures to this compound exhibited potent antimicrobial activities comparable to traditional antibiotics .

- Anti-inflammatory Research : Another research effort investigated the anti-inflammatory properties through in vitro assays measuring the stabilization of erythrocyte membranes in the presence of inflammatory agents. Results indicated significant protective effects attributed to the compound's unique structure .

Eigenschaften

IUPAC Name |

1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-5-6-13(18-9)11-8-12(14-4-3-7-19-14)16(15-11)10(2)17/h3-7,12H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQSLPSNHZCPIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C(C2)C3=CC=CS3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.